molecular formula C16H26ClNO2 B3433423 2-(Dimethylaminomethyl)-1-(3-methoxyphenyl)cyclohexanol hydrochloride CAS No. 2914-78-5

2-(Dimethylaminomethyl)-1-(3-methoxyphenyl)cyclohexanol hydrochloride

Cat. No. B3433423
CAS RN: 2914-78-5
M. Wt: 299.83 g/mol
InChI Key: PPKXEPBICJTCRU-UHFFFAOYSA-N
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Description

This compound is also known as Tramadol impurity A . It is a hydrochloride resulting from the reaction of (R,R)-tramadol with 1 molar equivalent of hydrogen chloride . The (R,R)-enantiomer of the racemic opioid analgesic tramadol hydrochloride, it exhibits ten-fold higher analgesic potency than the (S,S)-enantiomer .


Molecular Structure Analysis

The molecular formula of this compound is C16H25NO2 . Its molecular weight is 263.38 .

Scientific Research Applications

  • Antidepressant Properties :

    • Tessler and Goldberg (2004) characterized the compound, highlighting its structure with intramolecular hydrogen bonds, which is different from its hydrochloride and hydrobromide derivatives. This structure is associated with its role as an antidepressant drug (Tessler & Goldberg, 2004).
    • The novel bicyclic compound Wy-45,030, a derivative of this chemical, exhibited a neurochemical profile predictive of antidepressant activity. It inhibited rat brain imipramine receptor binding and synaptosomal monoamine uptake without inhibiting monoamine oxidase (Muth et al., 1986).
  • Biological Activity Against Mycobacterium Tuberculosis :

    • Das et al. (2010) found that a derivative of the compound, 2-[4-(4-Methoxyphenylcarbonyloxy)benzylidene]-6-dime-thylaminomethyl cyclohexanone hydrochloride, inhibited the growth of drug-resistant strains of Mycobacterium tuberculosis (Das et al., 2010).
  • Resolution of Tramadol Enantiomers :

    • Itov and Meckler (2000) developed a practical procedure for the resolution of cis-tramadol, a compound related to 2-(Dimethylaminomethyl)-1-(3-methoxyphenyl)cyclohexanol hydrochloride, emphasizing its importance in pharmaceutical synthesis (Itov & Meckler, 2000).
  • Synthesis and Structural Analysis :

    • Kavitha et al. (2005) conducted synthesis and molecular structure analysis of a Venlafaxine intermediate and its analog, contributing to understanding the structural properties and potential applications of the compound (Kavitha et al., 2005).
  • Sustained Release Formulation :

    • Park et al. (2007) formulated sustained-release granules for Venlafaxine-HCl, using water-insoluble polymers, highlighting the compound's importance in developing controlled drug release systems [(Park et al.,
    2007)]().

Safety And Hazards

This compound is classified as Acute Tox. 3 Oral - Aquatic Chronic 2 . The hazard statements include H301 - H411 . The precautionary statements include P273 - P301 + P310 + P330 .

properties

IUPAC Name

2-[(dimethylamino)methyl]-1-(3-methoxyphenyl)cyclohexan-1-ol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25NO2.ClH/c1-17(2)12-14-7-4-5-10-16(14,18)13-8-6-9-15(11-13)19-3;/h6,8-9,11,14,18H,4-5,7,10,12H2,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPKXEPBICJTCRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC1CCCCC1(C2=CC(=CC=C2)OC)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.83 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tramal

CAS RN

2914-78-5, 22204-88-2
Record name Cyclohexanol, 2-[(dimethylamino)methyl]-1-(3-methoxyphenyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2914-78-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name CIS-(±) -2-[ (DIMETHYLAMINO) METHYL]-1- (METHOXYPHENYL)CYCLOHEXANOL HYDROCHLORIDE AMINO] ETHYL] -1,2 -BENZENDIOL HYDROCHLORIDE.
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

In a reaction flask 160 g tramadol salicylate (or benzoate) salt was stirred with about 800 ml water and pH was adjusted to 11-12 by 30% aqueous NaOH solution. The tramadol free base was extracted with toluene, washed with water, and toluene was evaporated under reduced pressure. The oil obtained (about 100 gm) was dissolved in 300 ml isopropyl alcohol. In a separate flask HCI gas was passed in isopropyl alcohol. This isopropyl alcohol-HCI solution was added to tramadol base solution in isopropyl alcohol at about 30° C. till the pH attained 3-4. The mixture was stirred, heated to about 75° C., and then cooled to 0-5° C. The precipitated product was filtered, washed with chilled isopropyl alcohol and dried to obtain 92 gm Tramadol hydrochloride (cis=99.95% & trans=0.05%).
Name
tramadol salicylate
Quantity
160 g
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reactant
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800 mL
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isopropyl alcohol-HCI
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reactant
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300 mL
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Synthesis routes and methods II

Procedure details

In a reaction flask 29 g tramadol salicylate salt was stirred with 87 ml water and pH was adjusted to 11-12 by 10% aqueous KOH solution. The tramadol free base was extracted with methylene chloride, organic extract washed with water, and methylene chloride was evaporated under reduced pressure. The oil obtained was dissolved in 88.0 ml methylene chloride. Stirred and cooled to 15° C. Adjusted pH to 2-2.5 by conc. HCI. Stirred for 1.0 hour at same temperature. Raised the temperature to 25-30° C. and stirred it for 30 minutes. Distilled out solvent completely under vacuum. Charged 42 ml acetone and stirred at 25-30° C. for 30 minutes. Filtered the product and washed solid with acetone. Yield=18.4 gm (85%) (cis=99.98% & trans=0.02% by HPLC area%).
Name
tramadol salicylate
Quantity
29 g
Type
reactant
Reaction Step One
Name
Quantity
87 mL
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0 (± 1) mol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(Dimethylaminomethyl)-1-(3-methoxyphenyl)cyclohexanol hydrochloride
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2-(Dimethylaminomethyl)-1-(3-methoxyphenyl)cyclohexanol hydrochloride
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2-(Dimethylaminomethyl)-1-(3-methoxyphenyl)cyclohexanol hydrochloride
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2-(Dimethylaminomethyl)-1-(3-methoxyphenyl)cyclohexanol hydrochloride
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2-(Dimethylaminomethyl)-1-(3-methoxyphenyl)cyclohexanol hydrochloride
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2-(Dimethylaminomethyl)-1-(3-methoxyphenyl)cyclohexanol hydrochloride

Citations

For This Compound
30
Citations
J Ogata, K Minami, Y Uezono, T Okamoto… - Anesthesia & …, 2004 - journals.lww.com
IMPLICATIONS: We examined the effects of tramadol on 5-hydroxy-tryptamine type 2C receptor (5-HT2CR) expressed in Xenopus oocytes. Tramadol inhibited 5-HT 2C R function and …
Number of citations: 58 journals.lww.com
M Pospıšilová, M Polášek, V Jokl - Journal of pharmaceutical and …, 1998 - Elsevier
Cationic capillary isotachophoresis (ITP) with conductometric detection has been used for separating and determining milligram amounts of tramadol [2-dimethylaminomethyl-1-(3-…
Number of citations: 38 www.sciencedirect.com
S Nayak, VK Singh, V Bhaskar - 2015 - wjpr.s3.ap-south-1.amazonaws.com
The objective of the study is to develop simple, precise, selective and stability indicating high-performance liquid chromatography (HPLC) method for determination of Tramadol …
Number of citations: 0 wjpr.s3.ap-south-1.amazonaws.com
OFT BLOG - allfordrugs.com
In another example of nature beating chemists, the African plant Nauclea latifolia has been found to be a natural source of the synthetic opioid tramadol. First marketed in 1977, …
Number of citations: 0 www.allfordrugs.com
SP Thomas, HKN Sankar - Indian journal of pharmacology, 2016 - ncbi.nlm.nih.gov
Objective: The objective of this study was to develop and validate a simple method for estimation of tramadol hydrochloride (TH) in pure and pharmaceutical dosage forms using a …
Number of citations: 13 www.ncbi.nlm.nih.gov
MJ Hull, D Griggs, SM Knoepp… - The American journal …, 2006 - journals.lww.com
This is a report of postmortem false-positive reactivity using an enzyme-multiplied urine phencyclidine (PCP) immunoassay (EMIT II+) due to a single-agent fatal tramadol overdose. An …
Number of citations: 21 journals.lww.com
OFT BLOG - allfordrugs.com
Bayer Inc. announced today that the Health Canada has approved the drug Adempas (riociguat) for the treatment of inoperable, or persistent and recurrent chronic thromboembolic …
Number of citations: 0 www.allfordrugs.com
FJ Pereira, A Rodríguez-Cordero, R López, LC Robles… - Pharmaceuticals, 2021 - mdpi.com
Paracetamol (acetaminophen) (PAR), caffeine (CAF) and tramadol hydrochloride (TRA) are important drugs widely used for many clinical purposes. Determination of their contents is of …
Number of citations: 21 www.mdpi.com
Z Jahromi, E Mirzaei, A Savardashtaki, M Afzali… - Microchemical …, 2020 - Elsevier
In this work, a rapid, sensitive and selective sensor was designed based on electrospun carbon nanofibers-modified screen printed electrode (CNFs/SPE) for the determination of …
Number of citations: 41 www.sciencedirect.com
M Maria Fàbregas - 2023 - diposit.ub.edu
Tramadol is an Active Pharmaceutical Ingredient (API) found in various pharmaceutical formulations, designed to treat moderate to severe pain. The objective of this project is to study …
Number of citations: 0 diposit.ub.edu

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